Ethyl 7-ethoxy-3,7-dimethyloct-2-enoate
Description
Ethyl 7-ethoxy-3,7-dimethyloct-2-enoate is an ethyl ester characterized by a branched alkenoate structure with ethoxy and methyl substituents at positions 3 and 7 of the oct-2-enoate backbone. The compound’s reactivity and stability are likely influenced by its conjugated double bond (oct-2-enoate) and steric effects from the ethoxy and methyl groups.
Properties
CAS No. |
51079-73-3 |
|---|---|
Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
ethyl 7-ethoxy-3,7-dimethyloct-2-enoate |
InChI |
InChI=1S/C14H26O3/c1-6-16-13(15)11-12(3)9-8-10-14(4,5)17-7-2/h11H,6-10H2,1-5H3 |
InChI Key |
CTVVYXYBDKTPOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)CCCC(C)(C)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-ethoxy-3,7-dimethyloct-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The product is then purified through distillation and crystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-ethoxy-3,7-dimethyloct-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Ethyl 7-ethoxy-3,7-dimethyloct-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 7-ethoxy-3,7-dimethyloct-2-enoate involves its interaction with molecular targets through its α,β-unsaturated ester moiety. This functional group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. The compound’s reactivity is influenced by the electronic and steric properties of its substituents .
Comparison with Similar Compounds
Functional Group and Substituent Analysis
The compound shares structural motifs with ethyl esters documented in the evidence, such as ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate (CAS 859134-37-5) and other ethyl ether/ester derivatives . Key differentiating factors include:
- Substituent Type: Unlike chromenone-based esters (e.g., CAS 859134-37-5), Ethyl 7-ethoxy-3,7-dimethyloct-2-enoate lacks aromatic rings, relying instead on aliphatic branching for structural complexity.
- Functional Diversity : The ethoxy group at position 7 may confer distinct solubility and metabolic stability compared to methoxy or hydroxyethyl substituents in analogs like etophylline ().
Physicochemical Properties (Hypothetical Comparison)
The table below extrapolates properties based on structural analogs from and related ethyl esters:
Bioactivity and Toxicity
- Toxicity: Ethyl esters generally show low acute toxicity, but substituents like ethoxy groups may influence metabolic pathways. For example, 7-(2-ethoxyethoxy)quinoline lacks comprehensive toxicity data (), highlighting the need for detailed profiling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
